molecular formula C11H13FN2O B13203066 5-Amino-1-(4-fluorophenyl)piperidin-2-one

5-Amino-1-(4-fluorophenyl)piperidin-2-one

Katalognummer: B13203066
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: ZMADWONGNKYIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(4-fluorophenyl)piperidin-2-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group at the 5th position, a fluorophenyl group at the 1st position, and a ketone group at the 2nd position of the piperidine ring. It is a significant compound in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluorophenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-piperidone under specific conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(4-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(4-fluorophenyl)piperidin-2-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 5-Amino-1-(4-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-1-(4-fluorophenyl)piperidin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13FN2O

Molekulargewicht

208.23 g/mol

IUPAC-Name

5-amino-1-(4-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H13FN2O/c12-8-1-4-10(5-2-8)14-7-9(13)3-6-11(14)15/h1-2,4-5,9H,3,6-7,13H2

InChI-Schlüssel

ZMADWONGNKYIIV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(CC1N)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.